![molecular formula C10H13Cl2N B1386167 1-(2,5-Dichlorophenyl)butan-1-amine CAS No. 1097793-93-5](/img/structure/B1386167.png)
1-(2,5-Dichlorophenyl)butan-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(2,5-Dichlorophenyl)butan-1-amine was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Physical And Chemical Properties Analysis
Amines, including 1-(2,5-Dichlorophenyl)butan-1-amine, typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that compounds with similar structures have been used in the synthesis of antidepressant molecules . These molecules often target neurotransmitter systems, such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
Based on its potential use in the synthesis of antidepressants , it can be inferred that it might interact with neurotransmitter systems, leading to changes in neurotransmitter levels and receptor activities.
Biochemical Pathways
Antidepressants often influence the monoaminergic pathways, including those involving serotonin, norepinephrine, and dopamine . These pathways play crucial roles in mood regulation and other cognitive functions.
Result of Action
Based on its potential use in the synthesis of antidepressants , it can be inferred that its action might lead to changes in neurotransmitter levels and receptor activities, potentially alleviating symptoms of depression.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQUTSNVEDZOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)butan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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